Desmethylthiamine
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Overview
Description
Desmethylthiamine, also known as 2’-Nor Thiamine, is a derivative of thiamine (vitamin B1). It is structurally similar to thiamine but lacks a methyl group, which gives it distinct chemical and biological properties. This compound is often studied for its role as an impurity in thiamine preparations and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethylthiamine can be synthesized through various chemical routes. One common method involves the reaction of 4-amino-5-pyrimidinemethanol with 2-hydroxyethyl-4-methylthiazolium bromide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Desmethylthiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Desmethylthiamine has several scientific research applications:
Mechanism of Action
The mechanism of action of desmethylthiamine is related to its structural similarity to thiamine. It can interact with thiamine-dependent enzymes and potentially inhibit their activity. This interaction may affect various metabolic pathways, including carbohydrate metabolism and the synthesis of neurotransmitters. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): The parent compound, essential for carbohydrate metabolism and nervous system function.
Thiamine Mononitrate: A stable form of thiamine used in food fortification.
Thiamine Chloride Hydrochloride: Another stable form used in supplements and pharmaceuticals.
Uniqueness
Desmethylthiamine is unique due to the absence of a methyl group, which alters its chemical and biological properties. This structural difference makes it a valuable compound for studying the stability, degradation, and biological activity of thiamine and its derivatives .
Properties
CAS No. |
7771-57-5 |
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Molecular Formula |
C11H15N4OS+ |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
InChI |
InChI=1S/C11H15N4OS/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14)/q+1 |
InChI Key |
PWMQZXCKDPDSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO |
Origin of Product |
United States |
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